(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE
Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole moiety and a dibromo-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various reactions makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE involves its interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE include other benzodiazole derivatives and dibromo-substituted phenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its combination of a benzodiazole core with a dibromo-substituted phenyl group and a propenenitrile moiety
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br2N3O/c1-15-6-8-16(9-7-15)14-30-23-19(25)11-17(12-20(23)26)10-18(13-27)24-28-21-4-2-3-5-22(21)29-24/h2-12H,14H2,1H3,(H,28,29)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFRTXATFUPQSE-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C(C#N)C3=NC4=CC=CC=C4N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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